molecular formula C19H16N2O4S B3436928 methyl 2-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbonothioyl)amino]benzoate

methyl 2-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbonothioyl)amino]benzoate

Cat. No.: B3436928
M. Wt: 368.4 g/mol
InChI Key: BGRDWFFPBPSMJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbonothioyl)amino]benzoate” is a chemical compound with the linear formula C19H17NO4S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Synthesis Analysis

The synthesis of benzofuran derivatives, such as the compound , often involves the one-pot reaction of o-hydroxyacetophenones under basic conditions . Another strategy includes the dehydrative cyclization of o-hydroxybenzyl ketones .


Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran ring, which is a key structural unit of various biologically active natural medicines and synthetic chemical raw materials . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

Benzofuran and its derivatives have been found to be suitable structures for a wide range of biological and pharmacological applications . The 4-position of the benzofuran may be substituted or unsubstituted, but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the sources, benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . They have also emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . There is a need to collect the latest information in this promising area to pave the way for future research . This will help medicinal chemists to develop structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .

Properties

IUPAC Name

methyl 2-[(3-methyl-1-benzofuran-2-carbonyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-11-12-7-4-6-10-15(12)25-16(11)17(22)21-19(26)20-14-9-5-3-8-13(14)18(23)24-2/h3-10H,1-2H3,(H2,20,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRDWFFPBPSMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl 2-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbonothioyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl 2-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbonothioyl)amino]benzoate
Reactant of Route 3
Reactant of Route 3
methyl 2-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbonothioyl)amino]benzoate
Reactant of Route 4
Reactant of Route 4
methyl 2-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbonothioyl)amino]benzoate
Reactant of Route 5
Reactant of Route 5
methyl 2-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbonothioyl)amino]benzoate
Reactant of Route 6
Reactant of Route 6
methyl 2-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbonothioyl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.